6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]
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Overview
Description
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the reaction of a quinoline derivative with a brominating agent to introduce the bromine atom at the 6’ position. This is followed by a cyclopropanation reaction to form the spiro structure. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the cyclopropane moiety.
Substitution: The bromine atom at the 6’ position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: Similar structure but with an isoquinoline moiety instead of quinoline.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the spiro cyclopropane structure but shares the brominated isoquinoline core.
Uniqueness
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12BrN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2 |
InChI Key |
ADVGRSBRAZIOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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